1-Chloro-4-nonyne

Sonogashira Coupling 1,3-Diyne Synthesis Cross-Coupling

1-Chloro-4-nonyne is a bifunctional, terminal chloroalkyne with the formula C9H15Cl. As a member of the haloalkyne class, its primary value in organic synthesis stems from the combination of an sp-hybridized alkyne and an alkyl chloride, a structural motif that enables specific reactivity in transition-metal-catalyzed transformations.

Molecular Formula C9H15Cl
Molecular Weight 158.67 g/mol
CAS No. 3416-74-8
Cat. No. B1583902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-nonyne
CAS3416-74-8
Molecular FormulaC9H15Cl
Molecular Weight158.67 g/mol
Structural Identifiers
SMILESCCCCC#CCCCCl
InChIInChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-4,7-9H2,1H3
InChIKeyRHZYERSKMQJUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-nonyne (CAS 3416-74-8) as an Aliphatic Chloroalkyne Intermediate


1-Chloro-4-nonyne is a bifunctional, terminal chloroalkyne with the formula C9H15Cl [1]. As a member of the haloalkyne class, its primary value in organic synthesis stems from the combination of an sp-hybridized alkyne and an alkyl chloride, a structural motif that enables specific reactivity in transition-metal-catalyzed transformations [2]. The compound is a colorless to pale yellow liquid with a density of 0.917 g/mL and a refractive index of 1.4620 .

Limitations of Alkyl Chloride and Terminal Alkyne Analogs as Substitutes for 1-Chloro-4-nonyne


1-Chloro-4-nonyne cannot be replaced by a generic mixture of an alkyl chloride and a terminal alkyne or by a shorter-chain chloroalkyne analog. The unique reactivity of the chloroalkyne functional group is distinct from either the separate components or related halogens. As demonstrated in gold-catalyzed [2+2] cycloadditions, chloroalkynes like 1-chloro-4-nonyne are specifically effective partners for unactivated alkenes, a reactivity profile not shared by the corresponding bromo- or iodo-alkynes or by using separate alkyl chlorides and alkynes [1]. The precise chain length and substitution pattern of 1-chloro-4-nonyne are also critical for applications like the synthesis of deuterated compounds, where specific physicochemical properties are required .

1-Chloro-4-nonyne: Validated Performance Metrics Against Reaction Class Benchmarks


Sonogashira Coupling Efficiency of 1-Chloroalkynes vs. Iodoarenes and Vinyl Bromides

In competition experiments, 1-chloroalkynes, a class that includes 1-chloro-4-nonyne, exhibit cross-coupling efficiency that is comparable to or slightly better than iodobenzenes, and almost as effective as vinyl bromides under Sonogashira conditions [1]. This is a significant finding as it demonstrates that the chloroalkyne moiety can serve as a viable, and in some cases superior, alternative to traditionally more reactive (and more expensive/less stable) aryl iodides in certain cross-coupling applications.

Sonogashira Coupling 1,3-Diyne Synthesis Cross-Coupling

Regiospecific [3+2] Annulation with Cyclic Ketimines

Alkynyl chlorides, such as 1-chloro-4-nonyne, have been identified as 'extraordinarily novel electrophiles' that enable a highly regiospecific [3+2] annulation with cyclic ketimines under rhodium catalysis, affording a single regioisomer of the adduct . This regiospecificity is a key advantage over other electrophilic coupling partners that might produce complex mixtures of regioisomers.

Rhodium Catalysis Annulation Indene Synthesis

Physicochemical Properties for Specific Applications

1-Chloro-4-nonyne is specifically noted for its use in the synthesis of deuterated compounds . The specific chain length (C9) and the positioning of the alkyne and chloride functionalities dictate its physical properties, such as boiling point (117°C at 40 mmHg), density (0.917 g/mL), and refractive index (1.4620) . These specific values are not interchangeable with shorter-chain analogs like 1-chloro-4-pentyne or 1-chloro-4-hexyne, which would have different volatilities, solubilities, and chromatographic behaviors.

Deuterated Compound Synthesis Physicochemical Properties Precursor

Defined Application Scenarios for 1-Chloro-4-nonyne Based on Verified Performance


Synthesis of Deuterated Probes and Internal Standards

1-Chloro-4-nonyne is explicitly used in the synthesis of deuterated compounds . Its specific chain length and physical properties make it a suitable precursor for creating labeled analogs for mass spectrometry or NMR studies. Researchers requiring a C9 aliphatic chain with a functional handle for deuterium incorporation can source this compound to ensure reproducibility and desired physical characteristics in their final probe.

Unsymmetrical 1,3-Diynes via Sonogashira-Type Coupling

Based on class-level performance data, 1-chloro-4-nonyne is a strong candidate for the synthesis of unsymmetrical 1,3-butadiynes [1]. Its efficiency in cross-coupling, shown to be comparable or superior to that of aryl iodides, positions it as a strategic alternative for building conjugated molecular scaffolds when the use of more expensive or less stable aryl iodides is undesirable.

[2+2] Cycloaddition for Strained Cyclobutene Synthesis

Chloroalkynes are effective partners in gold-catalyzed intermolecular [2+2] cycloadditions with unactivated alkenes, providing a direct route to strained cyclobutenes [2]. 1-Chloro-4-nonyne can be employed in this capacity to generate complex, functionalized cyclobutene derivatives for medicinal chemistry or materials science applications.

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